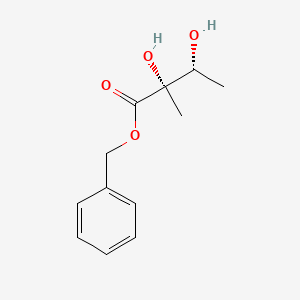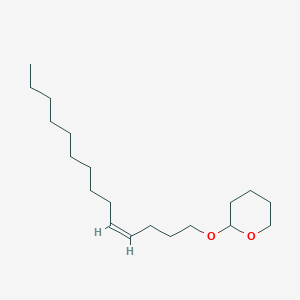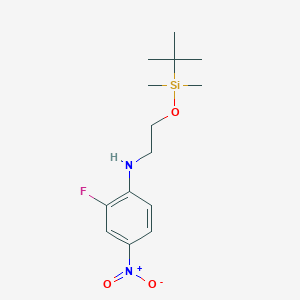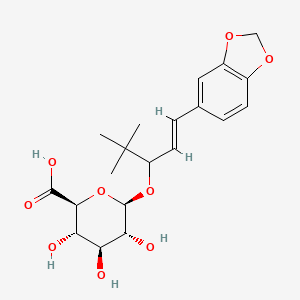
benzyl (2S,3R)-2,3-dihydroxy-2-methylbutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl (2S,3R)-2,3-dihydroxy-2-methylbutanoate, or benzyl ester of 2,3-dihydroxy-2-methylbutanoic acid, is a natural ester found in various plants, fungi, and bacteria. It is a colorless, water-soluble compound with a characteristic odor and a sweetish taste. Benzyl ester of 2,3-dihydroxy-2-methylbutanoic acid is a major component of the essential oils of some plants, including clove, cinnamon, and oregano, and is also found in some fruits, such as apples, oranges, and kiwi. In addition, benzyl ester of 2,3-dihydroxy-2-methylbutanoic acid has been used as a natural flavoring agent and preservative in food and beverage production.
作用机制
The mechanism of action of benzyl ester of 2,3-dihydroxy-2-methylbutanoic acid is not yet fully understood. However, it is believed that the compound acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. In addition, the compound has been shown to inhibit the activity of several enzymes, including 5-lipoxygenase and cyclooxygenase, which are involved in the production of inflammatory mediators. Furthermore, the compound has been found to have antimicrobial properties, which may be due to its ability to inhibit the growth of certain bacteria.
Biochemical and Physiological Effects
Benzyl ester of 2,3-dihydroxy-2-methylbutanoic acid has been shown to have a variety of biochemical and physiological effects. For example, it has been found to have anti-inflammatory, antioxidant, and antimicrobial properties. In addition, the compound has been found to have an effect on the regulation of blood sugar levels, as well as an effect on the regulation of cholesterol levels. Furthermore, the compound has been found to have an effect on the regulation of blood pressure, as well as an effect on the regulation of the immune system.
实验室实验的优点和局限性
The main advantage of using benzyl ester of 2,3-dihydroxy-2-methylbutanoic acid in laboratory experiments is that it is a naturally occurring compound and is readily available. In addition, the compound is relatively non-toxic and has a low cost. However, there are some limitations to using the compound in laboratory experiments. For example, the compound is sensitive to light and heat, and can be easily degraded. Furthermore, the compound has a low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are a number of potential future directions for research into benzyl ester of 2,3-dihydroxy-2-methylbutanoic acid. For example, further research is needed to determine the exact mechanism of action of the compound and its potential therapeutic effects. In addition, further research is needed to investigate the compound’s potential use as a food preservative and flavoring agent. Furthermore, further research is needed to investigate the compound’s potential use as an antioxidant and anti-inflammatory agent. Finally, further research is needed to investigate the compound’s potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.
合成方法
The synthesis of benzyl ester of 2,3-dihydroxy-2-methylbutanoic acid can be achieved through a variety of methods. The most common method is the direct esterification of the acid with benzyl alcohol, which is catalyzed by a strong acid such as sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid. Another method is the Fischer esterification of the acid with benzyl alcohol, which is catalyzed by a strong base such as sodium hydroxide, potassium hydroxide, or sodium ethoxide. In addition, the compound can also be synthesized via the reaction of benzyl bromide with the acid in the presence of a base such as sodium hydroxide or potassium hydroxide.
科学研究应用
Benzyl ester of 2,3-dihydroxy-2-methylbutanoic acid has been extensively studied in scientific research and has been found to have a variety of applications. For example, it has been used as a reagent in organic synthesis, as a solvent in chromatography, and as a flavoring agent in food and beverage production. In addition, the compound has been studied for its potential use as an antioxidant, antimicrobial, and anti-inflammatory agent. Furthermore, it has been investigated for its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.
属性
IUPAC Name |
benzyl (2S,3R)-2,3-dihydroxy-2-methylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-9(13)12(2,15)11(14)16-8-10-6-4-3-5-7-10/h3-7,9,13,15H,8H2,1-2H3/t9-,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJHVANPLATLCH-SKDRFNHKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C(=O)OCC1=CC=CC=C1)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@](C)(C(=O)OCC1=CC=CC=C1)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





